molecular formula C4H5BrO2 B14701356 Bromo(meth)acrylic acid CAS No. 24557-12-8

Bromo(meth)acrylic acid

Cat. No.: B14701356
CAS No.: 24557-12-8
M. Wt: 164.99 g/mol
InChI Key: PWWIAWDCLANFSS-UHFFFAOYSA-N
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Description

Bromo(meth)acrylic acid is a chemical compound that belongs to the family of (meth)acrylates. These compounds are known for their reactivity and versatility in various chemical processes. This compound is characterized by the presence of a bromine atom attached to the (meth)acrylic acid structure, which imparts unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromo(meth)acrylic acid typically involves the bromination of (meth)acrylic acid. One common method is to dissolve (meth)acrylic acid in acetic acid and add bromine dropwise at room temperature. The reaction mixture is then stirred for a specific period to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bromo(meth)acrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bromo(meth)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

    Biology: this compound derivatives are used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is explored for its potential use in drug delivery systems and as a precursor for the synthesis of therapeutic agents.

    Industry: This compound is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of bromo(meth)acrylic acid involves its reactivity towards nucleophiles and radicals. The bromine atom in the compound can be easily displaced by nucleophiles, leading to the formation of various substituted products. Additionally, the (meth)acrylic acid moiety can undergo radical polymerization, forming polymers with unique properties .

Comparison with Similar Compounds

Similar Compounds

  • Chloro(meth)acrylic acid
  • Fluoro(meth)acrylic acid
  • Iodo(meth)acrylic acid

Uniqueness

Bromo(meth)acrylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other halogenated (meth)acrylic acids. The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity and the types of reactions it can undergo .

Properties

CAS No.

24557-12-8

Molecular Formula

C4H5BrO2

Molecular Weight

164.99 g/mol

IUPAC Name

3-bromo-2-methylprop-2-enoic acid

InChI

InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7)

InChI Key

PWWIAWDCLANFSS-UHFFFAOYSA-N

Canonical SMILES

CC(=CBr)C(=O)O

Origin of Product

United States

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